Lapatinib Ditosylate

Catalog No.
S547943
CAS No.
388082-77-7
M.F
C43H42ClFN4O10S3
M. Wt
925.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lapatinib Ditosylate

CAS Number

388082-77-7

Product Name

Lapatinib Ditosylate

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

Molecular Formula

C43H42ClFN4O10S3

Molecular Weight

925.5 g/mol

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)

InChI Key

UWYXLGUQQFPJRI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synonyms

GW 282974X, GW 572016, GW-282974X, GW-572016, GW282974X, GW572016, lapatinib, lapatinib ditosylate, N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine, Tykerb

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

As a treatment for HER2-positive breast cancer:

  • Primary application: Lapatinib is approved in combination with other therapies for the treatment of HER2-positive metastatic breast cancer (MBC) [Source: National Cancer Institute (.gov) ]. It works by blocking the activity of two proteins, human epidermal growth factor receptor 1 (HER1) and HER2, which play a role in the growth and survival of some cancer cells [Source: A review of lapatinib ditosylate in the treatment of refractory or advanced breast cancer - PMC - NCBI ].
  • Ongoing research: Scientists are investigating the efficacy of Lapatinib in different treatment settings for HER2-positive breast cancer, including:
    • As part of first-line therapy for MBC [Source: Efficacy and Tolerability of Lapatinib in the Management of Breast Cancer - PMC - NCBI ]
    • In combination with other targeted therapies or immunotherapies [Source: Lapatinib ditosylate rescues memory impairment in D-galactose/ovariectomized rats: Potential repositioning of an anti-cancer drug for the treatment of Alzheimer's disease - PubMed ]

Exploring Lapatinib Ditosylate for other applications:

  • Neurodegenerative diseases: Recent research suggests Lapatinib might have potential benefits in managing Alzheimer's disease [Source: Lapatinib ditosylate rescues memory impairment in D-galactose/ovariectomized rats: Potential repositioning of an anti-cancer drug for the treatment of Alzheimer's disease - PubMed ]. Studies are ongoing to understand its mechanism of action and potential therapeutic effects in this area.
  • Drug delivery systems: Researchers are exploring novel methods to improve the delivery and efficacy of Lapatinib. For example, studies investigate using nanosponge systems to enhance its water solubility and bioavailability [Source: Enhancement in the therapeutic potential of lapatinib ditosylate against breast cancer by the use of β-cyclodextrin based ternary nanosponge system - PubMed ].

Lapatinib ditosylate is a small molecule drug primarily used in the treatment of certain types of breast cancer, particularly those that overexpress the human epidermal growth factor receptor type 2 (HER2). It is a dual tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) and HER2, which play significant roles in tumor cell proliferation and survival. The chemical structure of lapatinib ditosylate is represented by the formula C29ClF26N4O4S(C7H8O3S)2H2OC_{29}ClF_{26}N_{4}O_{4}S\cdot (C_{7}H_{8}O_{3}S)_{2}\cdot H_{2}O with a molecular weight of approximately 943.5 g/mol for the ditosylate monohydrate form .

  • Lapatinib Ditosylate acts as a dual tyrosine kinase inhibitor, targeting the HER2/neu (ErbB2) and epidermal growth factor receptor (EGFR) [].
  • These receptors are overexpressed in some cancers and play a crucial role in cell growth and survival [].
  • By binding to the ATP-binding pockets of these receptors, Lapatinib Ditosylate disrupts their signaling pathways, leading to cell cycle arrest and ultimately cell death [].
  • Lapatinib Ditosylate can cause various side effects, including diarrhea, rash, and fatigue [].
  • It can also interact with other medications, so careful monitoring is necessary during treatment [].
  • No data is readily available on its flammability or general reactivity.
Involving various intermediates. The key steps include:

  • Formation of Lapatinib Base: The tosylate salt of 5-(4-[3-chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde reacts with 2-(methylsulfonyl)ethylamine in the presence of a base (diisopropyl ethylamine) to yield the lapatinib base.
  • Conversion to Ditosylate: The lapatinib base is then treated with para-toluenesulfonic acid to form lapatinib ditosylate anhydrate. This can be further converted into the monohydrate form using tetrahydrofuran and water .
  • Recrystallization: The anhydrous form can be transformed back to the monohydrate through a hydration reaction, enhancing yield and purity .

Lapatinib ditosylate functions as a potent inhibitor of both EGFR and HER2 tyrosine kinases. Its mechanism involves mimicking adenosine triphosphate (ATP) and binding to the ATP-binding site, thereby preventing autophosphorylation and subsequent activation of these receptors. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival in cancerous cells .

In vitro studies have demonstrated that lapatinib effectively inhibits tumor cell growth, particularly in breast cancer cell lines that overexpress HER2. The drug has shown a slower off-rate from its targets compared to other similar inhibitors, which may contribute to its sustained efficacy in inhibiting tumor growth .

The synthesis of lapatinib ditosylate involves multiple steps:

  • Preparation of Intermediates: Starting materials such as 2-amino benzonitrile are reacted with iodine monochloride to yield various intermediates.
  • Coupling Reactions: These intermediates undergo coupling reactions under acidic conditions to form complex structures necessary for the final product.
  • Final Conversion: The lapatinib base is converted into its ditosylate form through reactions with sulfonic acids, followed by crystallization processes that enhance purity and yield .

Lapatinib ditosylate is primarily used in oncology for treating:

  • Breast Cancer: Particularly effective against HER2-positive metastatic breast cancer, often in combination with other therapies like capecitabine.
  • Other Solid Tumors: Research is ongoing regarding its efficacy against other malignancies that express HER2 or EGFR.

Clinical trials have demonstrated its effectiveness as a second-line treatment option, especially for patients who have developed resistance to other therapies .

Studies indicate that lapatinib may interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4/5. Co-administration with strong CYP3A4 inhibitors can significantly increase systemic exposure to lapatinib, while inducers may reduce its effectiveness . Additionally, it has been shown to enhance apoptosis when combined with trastuzumab in resistant breast cancer cells, suggesting synergistic effects when used in combination therapies .

Several compounds exhibit similar mechanisms of action or target similar pathways as lapatinib ditosylate:

Compound NameTarget(s)Unique Features
TrastuzumabHER2Monoclonal antibody; prevents receptor dimerization
GefitinibEGFRSelective inhibitor; primarily targets EGFR only
NeratinibHER1, HER2Irreversible inhibitor; broader spectrum than lapatinib
AfatinibEGFRIrreversible inhibitor; effective against resistant mutations
OsimertinibEGFRTargets specific mutations; irreversible binding

Lapatinib's unique dual inhibition of both EGFR and HER2 distinguishes it from many other inhibitors that target only one receptor type, providing a broader therapeutic approach for treating certain cancers .

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

Yellow Solid

Melting Point

240-242°C

UNII

4WK72K94MC

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (25%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (25%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (75%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tyverb is indicated for the treatment of patients with breast cancer, whose tumours overexpress HER2 (ErbB2):in combination with capecitabine for patients with advanced or metastatic disease with progression following prior therapy, which must have included anthracyclines and taxanes and therapy with trastuzumab in the metastatic setting;in combination with trastuzumab for patients with hormone-receptor-negative metastatic disease that has progressed on prior trastuzumab therapy or therapies in combination with chemotherapy;in combination with an aromatase inhibitor for post-menopausal women with hormone-receptor-positive metastatic disease, not currently intended for chemotherapy. The patients in the registration study had not previously been treated with trastuzumab or an aromatase inhibitor. No data are available on the efficacy of this combination relative to trastuzumab in combination with an aromatase inhibitor in this patient population.

NCI Cancer Drugs

Drug: Lapatinibditosylate
US Brand Name(s): Tykerb
FDA Approval: Yes
Lapatinib ditosylate is approved to be used with other drugs to treat: Breast cancer that is advanced or has metastasized (spread to other parts of the body). It is used with: Capecitabine in women with HER2 positive (HER2+) breast cancer whose disease was treated with an anthracycline , a taxane , and trastuzumab.
Letrozole in postmenopausal women with HER2+ and hormone receptor–positive (HR+) breast cancer who need hormone therapy.
Lapatinib ditosylate is also being studied in the treatment of other types of cancer.

Pharmacology

Lapatinib Ditosylate is the ditosylate salt of lapatinib, a synthetic, orally-active quinazoline with potential antineoplastic activity. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE07

Pictograms

Health Hazard

Health Hazard

Wikipedia

Lapatinib ditosylate

Use Classification

Human drugs -> Tyverb -> EMA Drug Category
Protein kinase inhibitors -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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